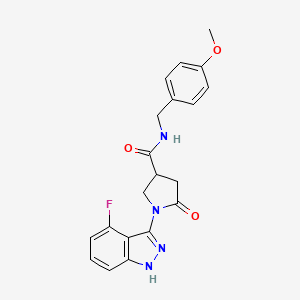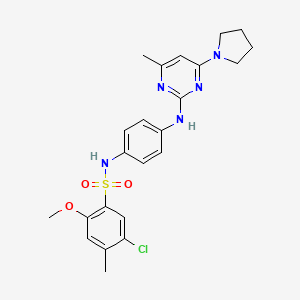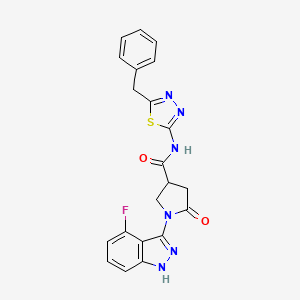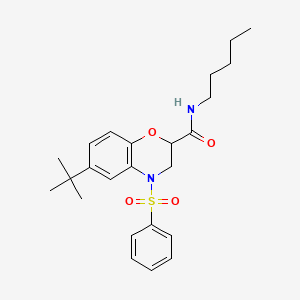
1-(4-fluoro-1H-indazol-3-yl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-FLUORO-1H-INDAZOL-3-YL)-N-[(4-METHOXYPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a fluorinated indazole moiety, a methoxyphenyl group, and a pyrrolidine carboxamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUORO-1H-INDAZOL-3-YL)-N-[(4-METHOXYPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidine carboxamide moiety under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-FLUORO-1H-INDAZOL-3-YL)-N-[(4-METHOXYPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-(4-FLUORO-1H-INDAZOL-3-YL)-N-[(4-METHOXYPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as improved thermal stability and electronic characteristics.
Mecanismo De Acción
The mechanism of action of 1-(4-FLUORO-1H-INDAZOL-3-YL)-N-[(4-METHOXYPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-FLUORO-3-NITROPHENYL)-3-(1H-INDAZOL-5-YL)UREA: This compound shares the indazole and fluorine moieties but differs in its nitrophenyl and urea groups.
(S)-1-(4-FLUORO-1-METHYL-1H-INDAZOL-5-YL)-3-(2-(4-FLUORO-3,5-DIMETHYLPHENYL)-4-METHYL-4,5,6,7-TETRAHYDRO-2H-PYRAZOLO[4,3-C]PYRIDIN-3-YL)-1,3-DIHYDRO-2H-IMIDAZOL-2-ONE HYDROCHLORIDE: This compound has a similar indazole structure but includes different substituents and a pyrazolo[4,3-c]pyridine core.
Uniqueness
1-(4-FLUORO-1H-INDAZOL-3-YL)-N-[(4-METHOXYPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated indazole moiety and methoxyphenyl group contribute to its potential as a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C20H19FN4O3 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
1-(4-fluoro-1H-indazol-3-yl)-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19FN4O3/c1-28-14-7-5-12(6-8-14)10-22-20(27)13-9-17(26)25(11-13)19-18-15(21)3-2-4-16(18)23-24-19/h2-8,13H,9-11H2,1H3,(H,22,27)(H,23,24) |
Clave InChI |
GIZFIRRFVRSALQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11232395.png)
![N-(2,5-dimethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11232407.png)
![N-(4-chlorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11232411.png)

![N~6~-butyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11232421.png)


![N-(3,4-dimethoxyphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11232459.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B11232461.png)
![4-(2,4-difluorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11232463.png)


![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11232478.png)
![6-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11232485.png)
